molecular formula C6H3F2NO2S B1419394 2,6-Difluoro-4-nitrobenzene-1-thiol CAS No. 1181458-66-1

2,6-Difluoro-4-nitrobenzene-1-thiol

Cat. No.: B1419394
CAS No.: 1181458-66-1
M. Wt: 191.16 g/mol
InChI Key: PWWMHVHBXSUFCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-nitrobenzene-1-thiol typically involves the nitration of 2,6-difluorobenzenethiol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the para position relative to the thiol group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-nitrobenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Difluoro-4-nitrobenzene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive thiol group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-nitrobenzene-1-thiol involves its reactive functional groups. The thiol group can form covalent bonds with various biological targets, including enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Uniqueness: 2,6-Difluoro-4-nitrobenzene-1-thiol is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both electron-withdrawing fluorine and nitro groups, along with the electron-donating thiol group, allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

2,6-difluoro-4-nitrobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2S/c7-4-1-3(9(10)11)2-5(8)6(4)12/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWMHVHBXSUFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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